(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-16(14-4-5-15(21-20-14)22-8-1-2-9-22)23-10-12-24(13-11-23)17-18-6-3-7-19-17/h3-7H,1-2,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMOWVUBNPWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels.
Mode of Action
The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels.
Biochemical Pathways
The compound affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestine in response to meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion.
Pharmacokinetics
The compound has high oral bioavailability and low plasma protein binding. It is rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after administration. The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen. It is eliminated by both metabolism and renal clearance.
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-IV, leading to prolonged action of incretin hormones. The cellular effect is increased insulin secretion, leading to decreased blood glucose levels. This makes the compound potentially useful for the treatment of type 2 diabetes.
Biological Activity
The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of targeting various kinases involved in disease mechanisms. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a piperazine ring linked to a pyrimidine moiety, which is known for its ability to interact with various biological targets. The compound's molecular weight is approximately 302.42 g/mol, and it exhibits properties typical of piperazine derivatives, including solubility in polar solvents.
Recent studies have indicated that this compound acts primarily as an inhibitor of specific kinases, notably those involved in cellular signaling pathways related to cancer and other diseases. The inhibition of kinases such as PfGSK3 and PfPK6 has been demonstrated through various biochemical assays.
Inhibition Studies
In a study published in 2022, the compound was tested for its inhibitory effects on plasmodial kinases using the KinaseSeeker assay. Compounds exhibiting ≥70% inhibition at a concentration of 1 μM were further evaluated for their IC50 values. The results showed that modifications to the pyrrolidine ring significantly influenced the potency against these kinases:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Original | PfGSK3 | 695 ± 88 |
| Modified | PfPK6 | 181 ± 4 |
| Modified | PfPK6 | 398 ± 35 |
These findings suggest that structural modifications can enhance selectivity and potency against specific targets.
Structure-Activity Relationship (SAR)
The SAR analysis revealed critical insights into how variations in the chemical structure affect biological activity. For instance, replacing the pyrrolidine ring with simpler functional groups often resulted in a loss of activity against PfGSK3 but maintained or improved activity against PfPK6. This indicates that certain structural elements are crucial for binding affinity and inhibitory action.
Case Study 1: Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit significant anticancer properties. A derivative was tested against various cancer cell lines, demonstrating selective cytotoxicity with an IC50 value ranging from 150 nM to 300 nM across different cell types.
Case Study 2: Antimalarial Potential
Another study focused on evaluating the antimalarial activity of related compounds. The results indicated that certain derivatives could inhibit the growth of Plasmodium falciparum effectively, showcasing potential for developing new antimalarial therapies.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These values suggest moderate potency compared to standard antibiotics, indicating potential for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against several cancer cell lines, including breast cancer and leukemia. For example, compounds with similar structural features exhibited IC50 values in the micromolar range, suggesting that they may induce apoptosis or inhibit cell proliferation through various mechanisms.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of protein kinases. Research has indicated that modifications to the compound can enhance its inhibitory potency against specific kinases involved in cancer progression, such as CDK9 and GSK3β .
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial efficacy of pyridazine derivatives similar to our compound against multi-drug resistant strains. The results indicated that certain derivatives exhibited comparable or superior activity to conventional antibiotics, highlighting their potential as new therapeutic agents.
Cytotoxicity Assays
In another investigation focused on cytotoxicity, various structural modifications were tested on cancer cell lines. The findings revealed that specific changes in the chemical structure significantly enhanced the anticancer activity of related compounds, underscoring the importance of structure-activity relationships in drug design.
Mechanistic Studies
Research has also delved into the mechanisms by which these compounds exert their biological effects. Studies have shown that they interact with specific protein targets and pathways involved in cell signaling, providing insights into their potential therapeutic applications .
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) in dimethylacetamide (DMA) at 120°C for 12 hours, achieving 78–85% yield. Microwave-assisted conditions (150°C, 30 min) improve reaction efficiency to 92%.
Key optimization parameters :
Buchwald–Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling proves effective. A mixture of 2-bromopyrimidine, piperazine, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C yields 88% product.
Synthesis of 6-(Pyrrolidin-1-yl)pyridazine-3-carbonyl Chloride
Pyridazine Ring Construction
Pyridazine cores are synthesized via cyclocondensation of 1,4-diketones with hydrazine. For example, reacting mucobromic acid with hydrazine hydrate in ethanol at reflux produces 3,6-dichloropyridazine, which is subsequently functionalized.
Carbonyl Chloride Formation
The 3-position is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O, 60°C, 6 h), followed by treatment with SOCl₂ (neat, reflux, 2 h) to generate the acyl chloride.
Fragment Coupling via Ketone Bridge Formation
Friedel-Crafts Acylation
Combining 4-(pyrimidin-2-yl)piperazine (1 eq.) with 6-(pyrrolidin-1-yl)pyridazine-3-carbonyl chloride (1.2 eq.) in dichloromethane (DCM) under AlCl₃ catalysis (1.5 eq.) at 0°C→RT affords the ketone-linked product in 67% yield.
Side reactions :
- Over-acylation at piperazine N-atoms (mitigated by steric hindrance)
- Hydrolysis of acyl chloride (controlled by anhydrous conditions)
Schlenk Techniques for Moisture-Sensitive Steps
Employing syringe-transfer methods under N₂ atmosphere improves yields to 82% by minimizing acyl chloride decomposition.
Alternative Synthetic Pathways
Suzuki–Miyaura Cross-Coupling
A boronate ester intermediate of 6-(pyrrolidin-1-yl)pyridazine undergoes coupling with a brominated piperazine–carbonyl precursor. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 70°C yields 75% product.
One-Pot Tandem Reactions
Sequential amination and acylation in a single reactor reduces purification steps. For example:
- Piperazine + 2-chloropyrimidine → 4-(pyrimidin-2-yl)piperazine
- In-situ reaction with pyridazine carbonyl chloride
This method achieves 70% overall yield but requires precise stoichiometric control.
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 67 |
| THF | 7.52 | 58 |
| Acetonitrile | 37.5 | 42 |
| Toluene | 2.38 | 73 |
Toluene emerges as optimal due to balanced polarity and low coordination with AlCl₃.
Temperature Effects on Coupling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0→25 | 12 | 82 |
| 25 | 8 | 78 |
| 40 | 6 | 65 |
Gradual warming from 0°C to room temperature minimizes exothermic side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity at 254 nm. Residual solvents (DCM, toluene) are below ICH Q3C limits.
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Functionalization :
- Acyl Chloride Stability :
- Immediate use after synthesis or storage under N₂ at −20°C.
- Piperazine Over-alkylation :
- Stoichiometric control (1:1.2 ratio of piperazine to acyl chloride).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (4-(pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, and how do side-chain modifications affect yield?
- Methodology : Use multi-step nucleophilic substitution and coupling reactions. For example, pyridazine derivatives can be synthesized via Buchwald-Hartwig amination or Suzuki coupling, followed by piperazine ring functionalization (e.g., alkylation or acylation) . Thermal stability studies (e.g., differential scanning calorimetry) are critical to optimize reaction conditions and minimize degradation .
- Data Contradiction : Variability in yields (e.g., 50-80%) may arise from competing side reactions during piperazine substitution. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients can mitigate this .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using 2D NMR (HSQC, HMBC) to confirm connectivity of pyridazine, piperazine, and pyrrolidine moieties.
- X-ray crystallography : For analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, crystallographic data (e.g., CCDC 919763) provide bond-length/angle references .
- Mass spectrometry : High-resolution LC-MS (e.g., [M+H]⁺ ion) ensures molecular weight alignment .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound, particularly its CYP450 metabolism?
- Methodology :
- Molecular docking : Compare binding to CYP3A4/2D6 isoforms using analogs like (3,3-difluoropyrrolidin-1-yl)(4-(pyrimidin-2-yl)piperazinyl)methanone, which showed substrate-dependent clearance in rats and humans .
- QSAR modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .
- Data Contradiction : Discrepancies between in silico predictions and in vivo data (e.g., plasma half-life) may stem from unaccounted protein binding or active transport .
Q. How do structural variations in the pyridazine and piperazine rings influence target selectivity (e.g., kinase vs. GPCR binding)?
- Methodology :
- Fragment-based screening : Test analogs such as (4-(2,4-dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone for affinity against kinase panels (e.g., EGFR, JAK2) .
- Receptor binding assays : Use radioligand displacement (e.g., 5-HT₁A or D₂ receptors) to evaluate GPCR activity .
Q. What strategies resolve contradictions in thermal degradation data during stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light, then analyze degradation products via UPLC-MS/MS .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Key Finding : Pyridazine analogs degrade via oxidation at the C-3 position, forming imine byproducts .
Structural and Functional Analysis
Q. How does the compound’s conformational flexibility impact its binding to viral proteases (e.g., SARS-CoV-2 Mpro)?
- Methodology :
- Molecular dynamics simulations : Analyze piperazine-pyridazine dihedral angles in complex with Mpro (PDB: 7L0D) .
- Crystallography : Compare with resolved structures like (5-bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone bound to Mpro .
- Insight : Rigidifying the piperazine ring via methyl substituents may enhance protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
